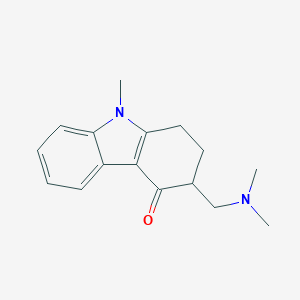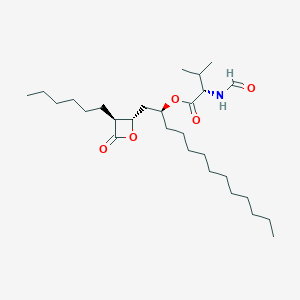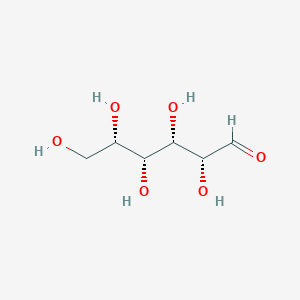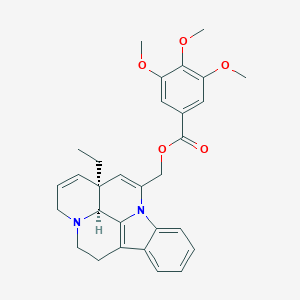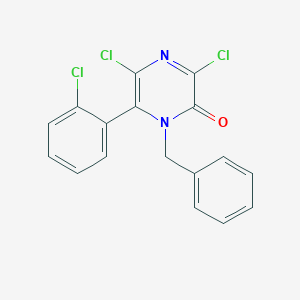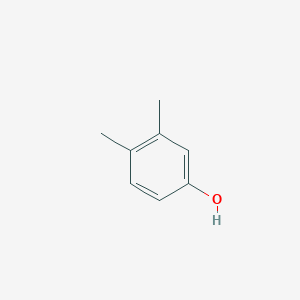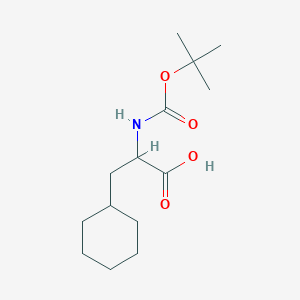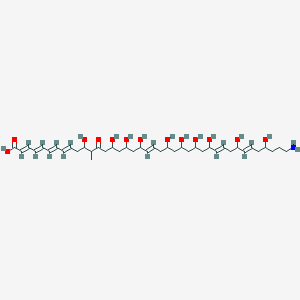
7-メトキシナフタレン-1-カルボニトリル
概要
説明
7-Methoxynaphthalene-1-carbonitrile (MNC) is a novel organic compound with a wide range of potential applications in scientific research. It is a white, crystalline solid with a melting point of 135°C, and is soluble in both water and organic solvents. MNC is a versatile molecule that can be used in various fields, such as biochemistry, pharmacology, and materials science. Its unique properties make it an ideal candidate for a wide variety of experiments and applications.
科学的研究の応用
抗腫瘍活性
7-メトキシナフタレン-1-カルボニトリルは、特に孤児核レセプターNur77のモジュレーターとしての、腫瘍学分野で有望であることが示されています . Nur77は、様々な腫瘍の発生と進行において重要な役割を果たしています。7-メトキシナフタレン-1-カルボニトリルから誘導された化合物は合成され、抗腫瘍特性について評価されています。 これらの化合物は、Nur77の発現を上方制御し、Nur77を介したアポトーシスを誘導する能力を示しました。これは、癌細胞を排除するために不可欠なプログラム細胞死です .
セミカルバジド/チオセミカルバジド誘導体の合成
この化合物は、一連の新規セミカルバジドおよびチオセミカルバジド誘導体を合成するための前駆体として役立ちます . これらの誘導体は、生物学的評価、特に抗腫瘍活性のために設計および合成されています。 これらの分子にナフタリル基などの二環式芳香環を導入すると、抗腫瘍活性を効果的に改善することがわかりました .
アポトーシス機構の探求
7-メトキシナフタレン-1-カルボニトリル誘導体を含む研究は、アポトーシス機構の理解に貢献してきました . 研究によると、特定の誘導体が、DNA修復と細胞死に関与する重要なタンパク質であるPARP(ポリADPリボースポリメラーゼ)の切断につながることが示されています。 この切断はアポトーシスの指標であり、これらの化合物が抗癌効果を発揮する経路についての洞察を提供しています .
細胞周期停止
アポトーシスを誘導することに加えて、7-メトキシナフタレン-1-カルボニトリル誘導体は、細胞の増殖を阻害し、細胞周期を停止させることが観察されています . これは、癌の大きな特徴である制御されていない細胞分裂において、癌治療において特に重要です。 細胞周期を停止させることにより、これらの化合物は癌細胞の増殖を防ぎます .
抗増殖活性
A549(肺癌)、HepG2(肝癌)、HGC-27(胃癌)、MCF-7(乳癌)、HeLa(子宮頸癌)など、いくつかの癌細胞株が、7-メトキシナフタレン-1-カルボニトリル誘導体に対して試験されました . これらの研究は、強力な抗増殖活性を明らかにし、化合物がさらなる抗癌薬開発の有力候補として有望であることを強調しています <svg class="icon" height="16" p
特性
IUPAC Name |
7-methoxynaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAKVWPTULZNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C#N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462948 | |
| Record name | 7-methoxynaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158365-54-9 | |
| Record name | 7-methoxynaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)


